molecular formula C16H14O5 B2519910 5-Formyl-2-methoxyphenyl 4-methoxybenzoate CAS No. 443677-73-4

5-Formyl-2-methoxyphenyl 4-methoxybenzoate

Cat. No.: B2519910
CAS No.: 443677-73-4
M. Wt: 286.283
InChI Key: FQODKVYHQHMSBJ-UHFFFAOYSA-N
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Description

Chemical Identity:
5-Formyl-2-methoxyphenyl 4-methoxybenzoate (CAS: 78515-16-9) is a benzoate ester derivative with a methoxy group at the 2-position and a formyl group at the 5-position of the phenyl ring. Its IUPAC name is methyl 5-formyl-2-methoxybenzoate, and it is also referred to as 4-methoxy-3-methoxycarbonylbenzaldehyde .

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-19-13-6-4-12(5-7-13)16(18)21-15-9-11(10-17)3-8-14(15)20-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQODKVYHQHMSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-methoxyphenyl 4-methoxybenzoate can be achieved through several methods. One common approach involves the formylation of 2-methoxyphenyl compounds followed by esterification with 4-methoxybenzoic acid. The formylation can be carried out using the Duff reaction, which involves the use of hexamethylenetetramine and methanesulfonic acid . The esterification step typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-methoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: 5-Carboxy-2-methoxyphenyl 4-methoxybenzoate

    Reduction: 5-Hydroxymethyl-2-methoxyphenyl 4-methoxybenzoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Formyl-2-methoxyphenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Formyl-2-methoxyphenyl 4-methoxybenzoate exerts its effects depends on its chemical structure and the specific reactions it undergoes. The formyl group can act as an electrophile, participating in various nucleophilic addition reactions. The methoxy groups can influence the compound’s reactivity and stability by donating electron density through resonance and inductive effects.

Comparison with Similar Compounds

Structural Features :

  • Core Structure : Aromatic benzoate backbone with substituents influencing electronic and steric properties.
  • Functional Groups :
    • Formyl (-CHO) at the 5-position: Enhances electrophilicity and reactivity in condensation or nucleophilic addition reactions.
    • Methoxy (-OCH₃) at the 2- and 4-positions: Modulates solubility and steric hindrance.

Applications :
Primarily used as a pharmaceutical intermediate, particularly in synthesizing benzimidazole derivatives (e.g., methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate) . Its formyl group also makes it a precursor for flame-retardant additives, such as bis(5-formyl-2-methoxyphenyl) phenylphosphonate (BP) .

Comparison with Structurally Similar Compounds

Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate

Structure : Synthesized from 5-formyl-2-methoxybenzoate derivatives via condensation with 5-methyl-1,2-phenylenediamine .
Key Differences :

  • Substituents : Replaces the formyl group with a benzimidazole moiety, enhancing biological activity (e.g., antimicrobial properties).
  • Reactivity : The benzimidazole ring introduces hydrogen-bonding capabilities, altering solubility and interaction with biological targets.
Property 5-Formyl-2-methoxyphenyl 4-Methoxybenzoate Methyl 4-(5-Methyl-1H-Benzimidazol-2-yl) Benzoate
Functional Groups Formyl, methoxy Benzimidazole, methoxy
Synthesis Route Condensation with Na₂S₂O₅ in DMF Cyclization of phenylenediamine and aldehyde
Application Pharmaceutical intermediate Antimicrobial agent

Bis(5-Formyl-2-Methoxyphenyl) Phenylphosphonate (BP)

Structure : Contains two 5-formyl-2-methoxyphenyl groups linked via a phosphonate group .
Key Differences :

  • Phosphorus Integration : Introduces flame-retardant properties via PO• radicals during thermal degradation.
  • Thermal Stability: Higher char residue (~30%) compared to non-phosphorylated analogs due to radical scavenging .
Property This compound Bis(5-Formyl-2-Methoxyphenyl) Phenylphosphonate (BP)
Thermal Degradation Decomposes at ~250°C Degrades at ~300°C with PO• radical release
Flame Retardancy Limited High efficiency in PLA matrices
Mechanism N/A Radical quenching via HPO₂• and PO•

4-Methoxybenzoate Metal Complexes

Structure : Lanthanide complexes (e.g., La, Ce) with 4-methoxybenzoate ligands .
Key Differences :

  • Coordination Chemistry : Bidentate binding via carboxylate groups, unlike the ester linkage in this compound.
  • Thermal Behavior : Dehydration occurs at 100–150°C, followed by ligand decomposition above 300°C .
Property This compound La-4-Methoxybenzoate Complex
Thermal Stability Stable up to ~250°C Dehydrates at 100–150°C
Coordination Mode Ester linkage Bidentate carboxylate binding
Application Organic synthesis Materials science (luminescence)

Methyl 2-Chloro-5-(5-Formyl-2-Furyl)-4-Methoxybenzoate

Structure : Chloro and furyl substituents replace one methoxy group .
Key Differences :

  • Electrophilicity : Chloro group increases susceptibility to nucleophilic substitution.
  • Biological Activity : Furyl moiety may enhance interactions with enzyme active sites.
Property This compound Methyl 2-Chloro-5-(5-Formyl-2-Furyl)-4-Methoxybenzoate
Reactivity Moderate electrophilicity High due to chloro and furyl groups
Synthetic Use Precursor for benzimidazoles Intermediate in anticancer agent synthesis

Research Findings and Implications

  • Metabolic Pathways : 4-Methoxybenzoate derivatives are metabolized by microbial O-demethylases (e.g., in Arthrobacter spp.), but the formyl group in this compound may alter degradation kinetics .
  • Thermal Behavior : Compared to phosphorylated analogs, the absence of phosphorus limits flame-retardant efficacy but improves biocompatibility .
  • Coordination Chemistry : Unlike lanthanide complexes, the ester form lacks metal-binding carboxylates, restricting use in materials science .

Biological Activity

5-Formyl-2-methoxyphenyl 4-methoxybenzoate is an organic compound with the molecular formula C₁₆H₁₄O₅ and a molecular weight of 286.28 g/mol. Its structure features a formyl group, two methoxy groups, and an ester linkage, which contribute to its biological activity and potential applications in medicinal chemistry.

The synthesis of this compound typically involves multi-step organic reactions that leverage its functional groups to create derivatives with enhanced pharmacological properties. The compound serves as a precursor in the synthesis of various bioactive compounds, indicating its versatility in drug development and organic synthesis.

Biological Activity

Research highlights several key biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often evaluated through assays measuring the ability to scavenge free radicals or inhibit lipid peroxidation.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. This potential makes it a candidate for further exploration in the development of new antibacterial agents.
  • Enzyme Inhibition : Interaction studies indicate that this compound can act as both a substrate and an inhibitor in enzyme assays. It influences enzyme activity through binding interactions, which may involve hydrogen bonding and hydrophobic effects.

Case Studies and Research Findings

  • Antioxidant Studies : A study evaluated the antioxidant capacity of various derivatives of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that certain derivatives exhibited higher scavenging activity compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Activity : In vitro tests demonstrated that specific derivatives showed promising activity against Gram-positive bacteria, including Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest potential applications in treating bacterial infections.
  • Enzyme Interaction Studies : Research involving enzyme kinetics revealed that the compound could inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could have implications for drug-drug interactions when used alongside other pharmaceuticals.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey Features
4-Formyl-2-methoxyphenyl benzoateLacks an additional methoxy group; similar reactivity
4-Formyl-2-methoxyphenyl 3-methoxybenzoateContains different methoxy substitution; varied applications
Methyl 4-(4-formyl-2-nitrophenoxy)-3-methoxybenzoateContains nitro group; different reactivity profile

This table illustrates how variations in substituents can influence the biological activities of related compounds.

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